molecular formula C11H18ClNO B7829648 [2-(4-propylphenoxy)ethyl]amine HCl

[2-(4-propylphenoxy)ethyl]amine HCl

Cat. No.: B7829648
M. Wt: 215.72 g/mol
InChI Key: JTFNQJVTWQQXQI-UHFFFAOYSA-N
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Description

[2-(4-Propylphenoxy)ethyl]amine HCl is a phenylethylamine derivative with a 4-propylphenoxy substituent and an ethylamine backbone, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.69 g/mol. The compound’s structure comprises a phenoxy group substituted with a propyl chain at the para position, linked to an ethylamine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name

2-(4-propylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-10-4-6-11(7-5-10)13-9-8-12;/h4-7H,2-3,8-9,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFNQJVTWQQXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Condition Optimization

  • Temperature Effects: In the Gabriel synthesis, elevating Step 2 to 190°C reduces reaction time by 30% without compromising yield.

  • Catalyst Loading: TBAB at 5 mol% (relative to 4-propylphenol) maximizes substitution efficiency in Step 1.

Spectral Characterization

  • IR (KBr): N-H stretch at 3300 cm⁻¹, C-O-C at 1240 cm⁻¹, and aromatic C-H at 3030 cm⁻¹.

  • ¹H-NMR (400 MHz, D₂O): δ 7.12 (d, J=8.4 Hz, 2H, ArH), 6.82 (d, J=8.4 Hz, 2H, ArH), 4.18 (t, J=6.0 Hz, 2H, OCH₂), 3.02 (t, J=6.0 Hz, 2H, NH₂CH₂), 2.56 (t, J=7.6 Hz, 2H, ArCH₂), 1.58 (m, 2H, CH₂), 0.92 (t, J=7.4 Hz, 3H, CH₃).

Challenges and Mitigation Strategies

  • Byproduct Formation: In the Gabriel synthesis, residual phthalimide (<1%) is removed via recrystallization from methanol/water.

  • Hydrophobicity Management: The propyl group necessitates polar aprotic solvents (e.g., DMF) in later steps to enhance solubility .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-propylphenoxy)ethyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions often conducted in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-propylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In the medical field, [2-(4-propylphenoxy)ethyl]amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [2-(4-propylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[2-(2,3-Dimethylphenoxy)ethyl]amine HCl (CAS 72955-83-0)

Molecular Formula: C₁₀H₁₆ClNO Molecular Weight: 201.69 g/mol Structural Differences:

  • Substituents: The phenoxy group has 2,3-dimethyl substituents versus the 4-propyl group in the target compound.
  • The para-propyl group in the target compound may enhance lipophilicity and hydrophobic interactions. Physicochemical Impact:
  • The target compound’s higher molecular weight (215.69 vs. 201.69) suggests increased bulk, influencing solubility and melting point.
    Applications : Both compounds are used as intermediates in pharmaceutical synthesis, but the dimethyl analog’s rigid structure may limit conformational flexibility in binding to biological targets .

2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium Chloride

Molecular Formula: Not explicitly provided (estimated C₁₂H₂₂ClNOSi). Structural Differences:

  • Substituents: A 4-hydroxyphenyl group and trimethylsilyl substituent replace the 4-propylphenoxy group.
  • Functional Groups: The hydroxyl and silyl groups introduce polar and steric effects, contrasting with the nonpolar propyl chain. Biological Relevance:
  • Phenylethylamines like this are substrates for dopamine-β-hydroxylase , critical in neurotransmitter synthesis. The hydroxyl group may facilitate hydrogen bonding, while the silyl group could modulate membrane permeability.
  • The target compound’s propyl group likely enhances lipid solubility, favoring blood-brain barrier penetration compared to the hydrophilic hydroxyl group .

[4-(2-Phenylethyl)phenyl]amine HCl

Molecular Formula : C₁₄H₁₆ClN
Molecular Weight : 233.74 g/mol
Structural Differences :

  • Backbone: The amine is directly attached to a 4-phenethylphenyl group, lacking the ethoxy linker present in the target compound.
    Physicochemical Impact :
  • The higher molecular weight (233.74 vs. 215.69) may reduce solubility in aqueous media .

(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine HCl

Molecular Formula : C₁₉H₂₇ClN₂OS
Molecular Weight : 365.96 g/mol
Structural Differences :

  • Complexity: Incorporates a tetrahydronaphthalene core, methoxy, and thiophene groups, unlike the simpler phenoxy-ethylamine structure.
  • Stereochemistry: The (S)-configuration introduces chirality, which is absent in the target compound.
    Safety Profile :
  • This compound has notable hazards (e.g., H302: harmful if swallowed; H315: skin irritation), while analogous phenylethylamines like the target compound may exhibit milder toxicity due to fewer reactive functional groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(4-propylphenoxy)ethyl]amine HCl, and how can reaction conditions be tailored to improve yield?

  • Methodology : A multi-step synthesis can be adapted from analogous phenylethylamine derivatives. For example, nucleophilic substitution of 4-propylphenol with 2-chloroethylamine, followed by HCl salt formation under controlled pH. Reaction optimization may involve adjusting solvent polarity (e.g., THF or DMF), temperature (e.g., 0–60°C), and stoichiometric ratios of reagents. Catalytic hydrogenation or borohydride reduction steps may enhance intermediate stability .
  • Key Data : Typical yields range from 48–72% for similar compounds, with purity confirmed via NMR and elemental analysis .

Q. How can the crystal structure and hydrogen-bonding network of this compound be resolved experimentally?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement . Hydrogen bonding (e.g., N–H⋯Cl and O–H⋯Cl interactions) can be mapped via crystallographic data, revealing 2D network motifs. Thermal ellipsoid analysis validates bond lengths/angles (e.g., C–N: ~1.47 Å, C–O: ~1.36 Å) .
  • Validation : Compare with Cambridge Structural Database entries for analogous ammonium salts to identify deviations caused by the propylphenoxy group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H NMR (DMSO-d6) to identify ethylamine protons (δ 2.8–3.2 ppm) and aromatic protons (δ 6.7–7.1 ppm).
  • FT-IR : Peaks at ~2500 cm1^{-1} (N–H stretch) and ~1250 cm1^{-1} (C–O–C ether linkage) confirm functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. Compare thermochemical data (e.g., atomization energies) with experimental values to validate accuracy .
  • Data Contradiction : If computational bond lengths diverge >0.05 Å from SXRD data, re-evaluate basis set selection or solvent effects .

Q. What experimental and computational approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Case Study : If NMR suggests conformational flexibility (e.g., rotameric equilibria) but SXRD shows a rigid structure, perform variable-temperature NMR or molecular dynamics simulations to assess dynamic behavior .
  • Validation : Overlay DFT-optimized geometries with crystallographic coordinates to identify steric or electronic mismatches .

Q. How does the propylphenoxy group influence the compound’s thermal stability and decomposition pathways?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset >200°C. Gas chromatography-mass spectrometry (GC-MS) of evolved gases identifies styrene derivatives and NH3_3 as primary decomposition products .
  • Mechanistic Insight : The ether linkage’s lability likely initiates cleavage, followed by Hoffman elimination of the ethylamine moiety.

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